![molecular formula C10H19N3O3 B1433216 3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide CAS No. 1803587-07-6](/img/structure/B1433216.png)
3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide
説明
3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide is a chemical compound with the CAS Number: 1803587-07-6 . It has a molecular weight of 229.28 . The IUPAC name for this compound is N-isopropyl-2-(3-methyltetrahydrofuran-2-carbonyl)hydrazine-1-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3O3/c1-6(2)11-10(15)13-12-9(14)8-7(3)4-5-16-8/h6-8H,4-5H2,1-3H3,(H,12,14)(H2,11,13,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The predicted density of this compound is 1.121±0.06 g/cm3 . The predicted pKa value is 10.23±0.43 .科学的研究の応用
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes is a notable application. This method facilitates the creation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions, conducted in methanol or methanol/acetonitrile mixtures, utilize catalytic amounts of PdI(2) in conjunction with KI under a mixture of CO and air. This process highlights the compound's utility in synthesizing diverse heterocyclic structures, with potential implications in material science and pharmaceuticals (Bacchi et al., 2005).
Polymer Modification and Application
Quat-primer polymers bearing cationic and reactive groups demonstrate the compound's application in material science. By treating branched polyethyleneimine with N,N,N-trimethyl-3-({[(2-oxo-1,3-dioxolan-4-yl)methoxy]carbonyl}amino)propan-1-ammonium iodide, researchers developed polymers with quaternary ammonium and cyclic carbonate groups. These materials, characterized by NMR, DSC, and TGA, form ultrathin coatings on substrates, indicating potential uses in surface modification and material protection (Goel et al., 2008).
Biomedical Research
In the realm of biomedical research, poly(amido-amine)s (PAAs) synthesized from components including 3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide have shown promise. These PAAs exhibit endosomolytic properties, with variations in their physicochemical and biological characteristics. The differences in basicity and cytotoxicity among these compounds provide valuable insights into their potential as biomedical materials, especially in drug delivery systems and therapeutic applications (Ferruti et al., 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-[(3-methyloxolane-2-carbonyl)amino]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-6(2)11-10(15)13-12-9(14)8-7(3)4-5-16-8/h6-8H,4-5H2,1-3H3,(H,12,14)(H2,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPPYCYAPEPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NNC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



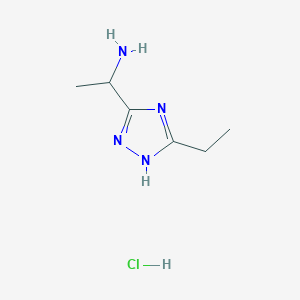
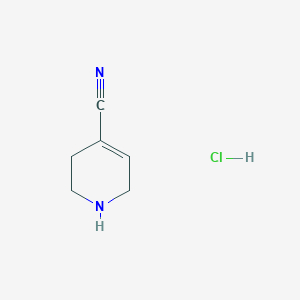
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)
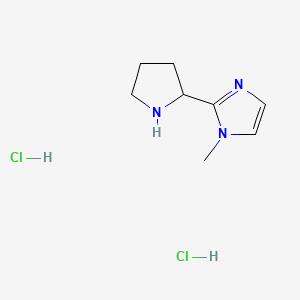
![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)
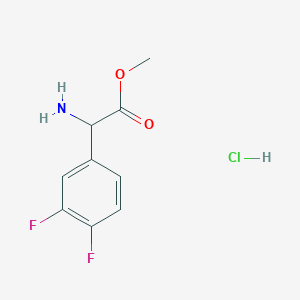
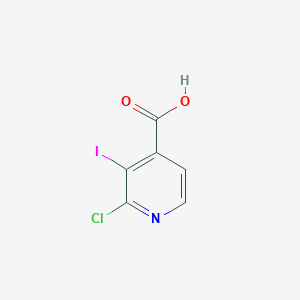
![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)
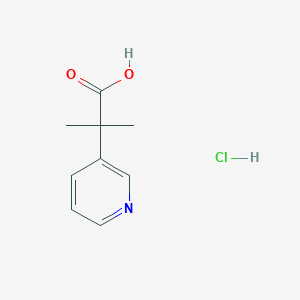

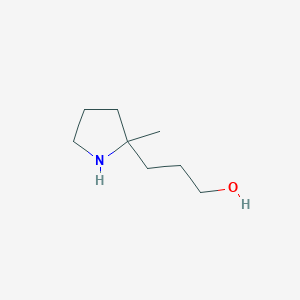
![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)